molecular formula C21H20BrN3O B12164239 N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine

N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine

Cat. No.: B12164239
M. Wt: 410.3 g/mol
InChI Key: NPWSIZPOYPNIHD-UHFFFAOYSA-N
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Description

N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the bromophenyl and phenyl groups: This step involves the use of bromobenzene and benzene derivatives in a coupling reaction, such as Suzuki or Heck coupling, to attach the bromophenyl and phenyl groups to the pyrazole core.

    Formation of the imine linkage: The final step involves the condensation of the pyrazole derivative with tetrahydrofuran-2-carbaldehyde under mild acidic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology

    Drug Discovery: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of anti-inflammatory or anticancer agents.

    Biological Probes: It can be used as a probe to study biological processes involving pyrazole derivatives.

Medicine

    Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine
  • N-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine

Uniqueness

The presence of the bromophenyl group in N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine imparts unique electronic and steric properties, distinguishing it from its chlorophenyl and fluorophenyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C21H20BrN3O

Molecular Weight

410.3 g/mol

IUPAC Name

1-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)methanimine

InChI

InChI=1S/C21H20BrN3O/c22-18-10-8-16(9-11-18)21-17(13-23-14-20-7-4-12-26-20)15-25(24-21)19-5-2-1-3-6-19/h1-3,5-6,8-11,13,15,20H,4,7,12,14H2

InChI Key

NPWSIZPOYPNIHD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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